6-Hydroxy Bexarotene 6-Hydroxy Bexarotene 6-hydroxy Bexarotene is an oxidative metabolite of bexarotene, a high-affinity ligand for retinoid X receptors (RXRs). 6-hydroxy Bexarotene binds to RXRα, RXRβ, and RXRγ as well as retinoic acid receptor α (RARα; Kds = 3.46, 4.21, 4.83, and 8.17 μM, respectively). It selectively activates RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro (EC50s = 398, 356, 420, 4,414, 2,121, and 2,043 nM, respectively).
6-Hydroxy Bexarotene is a metabolite of Bexarotene.
Brand Name: Vulcanchem
CAS No.: 368451-07-4
VCID: VC21335510
InChI: InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
SMILES: CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol

6-Hydroxy Bexarotene

CAS No.: 368451-07-4

Cat. No.: VC21335510

Molecular Formula: C24H28O3

Molecular Weight: 364.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Hydroxy Bexarotene - 368451-07-4

CAS No. 368451-07-4
Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
IUPAC Name 4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Standard InChI InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
Standard InChI Key WTWGVKDCAJSUBZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
Canonical SMILES CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
Appearance White to Off-White Solid
Melting Point >255°C

Chemical Structure and Properties

Chemical Identifiers and Representations

6-Hydroxy Bexarotene can be represented by various chemical identifiers that facilitate its unambiguous identification in databases and scientific literature:

The SMILES notation for 6-Hydroxy Bexarotene is:
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C

The InChI representation is:
InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)

The InChIKey identifier is:
WTWGVKDCAJSUBZ-UHFFFAOYSA-N

Physical Properties

The physical characteristics of 6-Hydroxy Bexarotene have been studied using various analytical methods. Predicted collision cross-section (CCS) values for various adducts have been determined, which are valuable for mass spectrometry-based identification and quantification:

Adductm/zPredicted CCS (Ų)
[M+H]+365.21114188.1
[M+Na]+387.19308201.4
[M+NH4]+382.23768198.0
[M+K]+403.16702190.8
[M-H]-363.19658191.6
[M+Na-2H]-385.17853195.5
[M]+364.20331191.4
[M]-364.20441191.4

These values provide essential information for the analytical detection and characterization of 6-Hydroxy Bexarotene in biological samples and pharmaceutical preparations .

Metabolism and Pharmacokinetics

Formation from Bexarotene

6-Hydroxy Bexarotene is formed during the hepatic metabolism of Bexarotene through hydroxylation reactions. Studies using liver slices from rats and dogs, liver microsomes from untreated and pretreated rats, and pooled human liver microsomes have demonstrated that 6-Hydroxy Bexarotene is one of the predominant metabolites formed during Bexarotene biotransformation . The metabolism of Bexarotene in the liver leads to the formation of four main oxidative metabolites: 6-Hydroxy Bexarotene, 7-Hydroxy Bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene .

Interestingly, pretreatment of rats with Bexarotene has been observed to induce hepatic microsomal Bexarotene metabolism, suggesting that the drug may enhance its own metabolic clearance through enzymatic induction . This observation has implications for understanding the pharmacokinetic profile of Bexarotene in patients receiving long-term therapy.

Presence in Biological Systems

6-Hydroxy Bexarotene has been identified as a major circulating metabolite in the plasma of rats, dogs, and humans treated with Bexarotene . Notably, the oxidative metabolites, including 6-Hydroxy Bexarotene, are more abundant relative to the parent compound in human plasma compared to rat or dog plasma . This species difference in metabolism suggests that the conversion of Bexarotene to 6-Hydroxy Bexarotene may be more pronounced in humans than in these animal models.

While Bexarotene elimination occurs primarily through the biliary route in rats and dogs, with the predominant biliary metabolites being Bexarotene acyl glucuronide in rats and a glucuronide of oxidized Bexarotene in dogs, the oxidative metabolites represent significant components of systemic exposure following Bexarotene administration . In particular, 6-Hydroxy Bexarotene constitutes a major component of the circulating metabolite profile in humans receiving Bexarotene therapy .

Biological Activity and Receptor Interactions

Receptor Binding Properties

The biological activity of 6-Hydroxy Bexarotene has been evaluated through studies examining its binding to retinoid receptors. Research has demonstrated that the binding of 6-Hydroxy Bexarotene to retinoid receptors is significantly reduced compared to the parent compound, Bexarotene . This reduced binding affinity suggests that the hydroxylation at the 6-position of the molecule substantially alters its receptor interaction characteristics.

Comparative Activity Analysis

In terms of transactivational capacity, 6-Hydroxy Bexarotene exhibits minimal activity in transactivating retinoic acid receptors (RARs) and has substantially reduced activity at retinoid X receptors (RXRs) compared to Bexarotene . This reduction in receptor activation potential is particularly significant given that 6-Hydroxy Bexarotene represents a major circulating metabolite following Bexarotene administration.

Research Significance and Clinical Implications

Pharmaceutical Relevance

The research into 6-Hydroxy Bexarotene holds significant importance for understanding the complete pharmacological and toxicological profile of Bexarotene. As Bexarotene continues to be used in the treatment of cutaneous T-cell lymphoma and investigated for potential applications in other conditions, understanding its metabolism becomes increasingly important .

Bexarotene has been studied for potential efficacy in treating various conditions beyond CTCL, including advanced or metastatic non-small-cell lung cancer, metastatic breast cancer, aerodigestive tract cancer, and acute myeloid leukemia . Additionally, research has indicated neuroprotective potential for Bexarotene in models of ischemic stroke, traumatic brain injury, Parkinson's disease, and Alzheimer's disease . Comprehensive knowledge of the metabolic fate of Bexarotene, including the formation and properties of 6-Hydroxy Bexarotene, is essential for optimizing these therapeutic applications.

Implications for Drug Development

The reduced biological activity of 6-Hydroxy Bexarotene compared to Bexarotene suggests that structural modifications at the 6-position of the tetrahydronaphthalene ring may significantly alter receptor binding and activation properties. This insight could inform the development of novel rexinoids with potentially improved efficacy and reduced adverse effect profiles .

Recent research has focused on developing Bexarotene analogs for treating cutaneous T-cell lymphoma with improved specificity for RXR receptors to minimize crossover activity with other nuclear receptors that contribute to adverse effects such as cutaneous toxicity, hypothyroidism, and hyperlipidemia . Understanding the structure-activity relationships exemplified by 6-Hydroxy Bexarotene could contribute valuable information to these drug development efforts.

Analytical Methods for Detection and Quantification

Synthesis and Characterization

Synthetic methods for producing 6-Hydroxy Bexarotene have been developed to facilitate its study as a metabolite of Bexarotene. Research has reported the synthesis of racemic 6-Hydroxy Bexarotene along with other metabolites including racemic 7-Hydroxy Bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene . These synthetic approaches allow for the production of reference standards that are essential for analytical method development and validation.

The characterization of synthesized 6-Hydroxy Bexarotene typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structural identity and purity. These analytical approaches provide the foundation for developing methods to detect and quantify 6-Hydroxy Bexarotene in biological matrices.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator